molecular formula C13H19NO2 B4957529 N-isopropyl-2-phenoxybutanamide

N-isopropyl-2-phenoxybutanamide

Cat. No. B4957529
M. Wt: 221.29 g/mol
InChI Key: RBMMSFFNQKWFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-phenoxybutanamide, also known as IPPB, is a chemical compound that has been widely used in scientific research as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has been shown to have significant effects on lipid metabolism, glucose homeostasis, and inflammation, making it a promising candidate for the development of new drugs for the treatment of metabolic disorders.

Mechanism of Action

N-isopropyl-2-phenoxybutanamide exerts its effects on the body by binding to and activating PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, resulting in improved metabolic function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis. It can also improve glucose homeostasis by increasing glucose uptake and insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isopropyl-2-phenoxybutanamide is its selectivity for PPARδ, which makes it a useful tool for studying the role of this receptor in metabolic regulation. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the study of N-isopropyl-2-phenoxybutanamide and its potential therapeutic applications. One area of research is the development of new drugs based on the structure of this compound that can activate PPARδ with greater potency and selectivity. Another area of research is the investigation of the effects of this compound on other physiological systems, such as the cardiovascular system and the central nervous system. Additionally, the potential use of this compound as a tool for studying the role of PPARδ in aging and longevity is an area of growing interest.

Synthesis Methods

The synthesis of N-isopropyl-2-phenoxybutanamide involves the reaction of 2-phenoxybutanoic acid with isopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.

Scientific Research Applications

N-isopropyl-2-phenoxybutanamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. Several studies have shown that this compound can activate PPARδ, leading to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This makes this compound a potential therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.

properties

IUPAC Name

2-phenoxy-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-12(13(15)14-10(2)3)16-11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMMSFFNQKWFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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